molecular formula C9H14N2S2 B14008214 2-Cyanoethyl piperidine-1-carbodithioate CAS No. 33032-83-6

2-Cyanoethyl piperidine-1-carbodithioate

Cat. No.: B14008214
CAS No.: 33032-83-6
M. Wt: 214.4 g/mol
InChI Key: SBRFMBYFZOHTOX-UHFFFAOYSA-N
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Description

2-Cyanoethyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C9H14N2S2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an alkyl halide under specific conditions. One common method is the one-pot, three-component condensation of primary and secondary amines with carbon disulfide and unsaturated carbonyl compounds or alkyl halides under ultrasonic irradiation. This method is considered green and efficient, providing high yields in water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and water as a solvent makes the process environmentally friendly and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-Cyanoethyl piperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyanoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound’s ability to form strong bonds with metal ions also makes it useful in catalysis and other industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Allyl piperidine-1-carbodithioate
  • Benzyl 1H-imidazole-1-carbodithioate

Uniqueness

2-Cyanoethyl piperidine-1-carbodithioate is unique due to its specific structural features and reactivity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in the development of new materials and therapeutic agents. Further research is needed to fully explore its capabilities and applications.

Properties

CAS No.

33032-83-6

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

2-cyanoethyl piperidine-1-carbodithioate

InChI

InChI=1S/C9H14N2S2/c10-5-4-8-13-9(12)11-6-2-1-3-7-11/h1-4,6-8H2

InChI Key

SBRFMBYFZOHTOX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCCC#N

Origin of Product

United States

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